![molecular formula C24H21N5S B2615176 11-(3,4-Dimethylphenyl)-5-{[(4-ethenylphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene CAS No. 1326928-33-9](/img/structure/B2615176.png)
11-(3,4-Dimethylphenyl)-5-{[(4-ethenylphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-(3,4-Dimethylphenyl)-5-{[(4-ethenylphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene is a useful research compound. Its molecular formula is C24H21N5S and its molecular weight is 411.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Rearrangements and Structural Studies
Research on molecules with complex structures, such as the one you're interested in, often involves studies on their rearrangements under thermal or photochemical conditions, and their structural elucidation using X-ray crystallography. For example, Padwa et al. (1972) discussed the thermal and photochemical rearrangements of a 2-benzazocine derivative, highlighting the importance of understanding the dynamic behavior of complex molecules (Padwa, Sackman, Shefter, & Vega, 1972).
Cycloaddition Reactions
Cycloaddition reactions are a cornerstone of synthetic chemistry, allowing for the construction of complex cyclic structures. Halton and Russell (1992) explored cycloadditions with tricyclo-[5.4.1.03,5]dodeca-2,5,7,9,11-pentaene, demonstrating the synthetic utility of such reactions in creating intricate molecular frameworks (Halton & Russell, 1992).
Biodegradation Studies
Understanding the biodegradation of complex molecules is crucial for assessing their environmental impact and potential applications in bioremediation. Kropp et al. (1996) studied the transformations of dimethylbenzothiophene isomers by Pseudomonas strains, which could be relevant for understanding the microbial degradation pathways of similarly structured compounds (Kropp, Saftić, Andersson, & Fedorak, 1996).
Photophysical and Electroluminescent Properties
Complex aromatic and heterocyclic compounds often exhibit interesting photophysical properties, making them candidates for use in organic electronics and photovoltaics. Constable et al. (2014) reported on green-emitting iridium(III) complexes with sulfanyl- or sulfone-functionalized ligands, illustrating the potential of sophisticated molecular design in developing new materials for optoelectronic applications (Constable, Ertl, Housecroft, & Zampese, 2014).
Eigenschaften
IUPAC Name |
11-(3,4-dimethylphenyl)-5-[(4-ethenylphenyl)methylsulfanyl]-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-diene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5S/c1-4-18-6-8-19(9-7-18)15-30-24-26-25-23-22-14-21(27-29(22)12-11-28(23)24)20-10-5-16(2)17(3)13-20/h4-13,21-23,25,27H,1,14-15H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTYRTVNUAWPCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CC3C4NN=C(N4C=CN3N2)SCC5=CC=C(C=C5)C=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

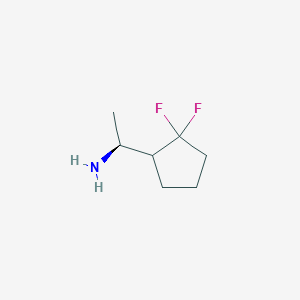
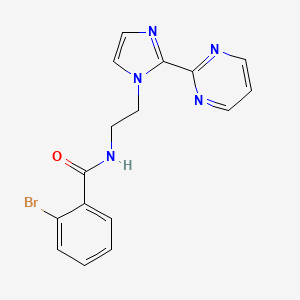
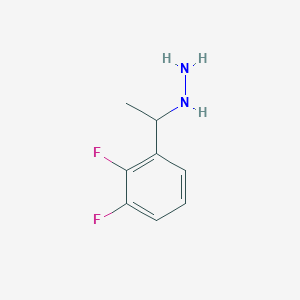
![2-[[4-(4-Chlorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2615098.png)
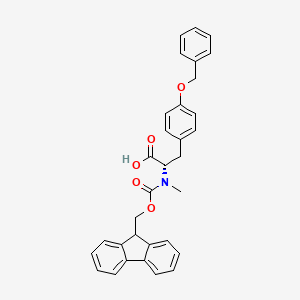
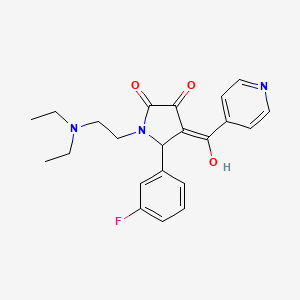
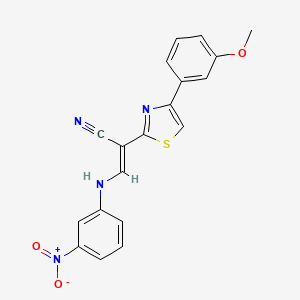
![N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]benzamide](/img/structure/B2615104.png)
![N-(5-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2615106.png)
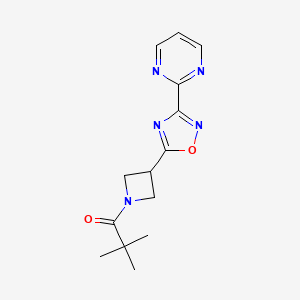
![1-(3-Fluoro-4-methylphenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2615108.png)

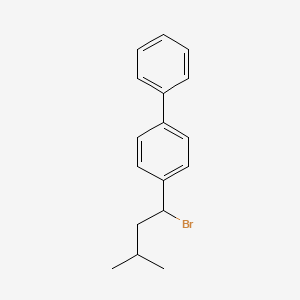
![ethyl 4-[(4-chlorophenyl)sulfonyl]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2615116.png)